Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)-
Overview
Description
Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- is a compound that features a benzenamine core with a 1H-1,2,3-triazol-1-ylmethyl substituent at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This reaction is highly efficient and regioselective, producing 1,2,3-triazoles in high yields. The general synthetic route involves the following steps:
Preparation of the Azide: The starting material, 4-aminobenzyl alcohol, is converted to 4-azidomethylbenzenamine using sodium azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst (CuSO4 and sodium ascorbate) to form the 1,2,3-triazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Nitrobenzenamine derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly as inhibitors of enzymes like acetylcholinesterase.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition.
Mechanism of Action
The mechanism of action of Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 4-(1H-1,2,4-triazol-1-ylmethyl)-
- Benzenamine, 4-(1H-1,2,3-triazol-1-yl)-
Uniqueness
Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1,2,3-triazole ring enhances its stability and reactivity compared to other triazole derivatives .
Properties
IUPAC Name |
4-(triazol-1-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSKJWJUMHRIHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326688 | |
Record name | Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99590-26-8 | |
Record name | Benzenamine, 4-(1H-1,2,3-triazol-1-ylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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